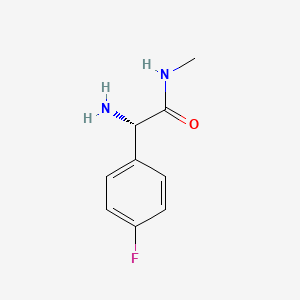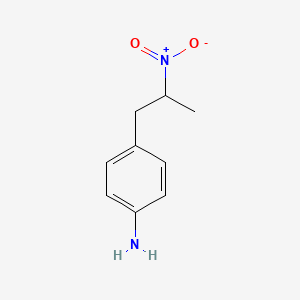
4-(2-Nitropropyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Nitropropyl)aniline is an organic compound with the molecular formula C9H12N2O2 It consists of an aniline moiety substituted with a 2-nitropropyl group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(2-Nitropropyl)aniline can be synthesized through several methods. One common approach involves the nitration of aniline derivatives followed by reduction. The nitration is typically carried out using nitric acid and sulfuric acid, while the reduction can be achieved using reagents such as zinc, tin, or iron in the presence of hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Nitropropyl)aniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group, resulting in the formation of 4-(2-Aminopropyl)aniline.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc, tin, or iron in the presence of hydrochloric acid are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid, sulfuric acid, and halogens.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 4-(2-Aminopropyl)aniline.
Substitution: Formation of various substituted aniline derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(2-Nitropropyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-(2-Nitropropyl)aniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. These interactions may involve the formation of covalent bonds with proteins, nucleic acids, and other biomolecules, leading to potential biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitroaniline: Similar structure but lacks the 2-nitropropyl group.
2-Nitroaniline: Nitro group positioned at the ortho position instead of the para position.
4-(2-Aminopropyl)aniline: Reduced form of 4-(2-Nitropropyl)aniline with an amino group instead of a nitro group
Uniqueness
This compound is unique due to the presence of both an aniline moiety and a 2-nitropropyl group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
94814-67-2 |
|---|---|
Formule moléculaire |
C9H12N2O2 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
4-(2-nitropropyl)aniline |
InChI |
InChI=1S/C9H12N2O2/c1-7(11(12)13)6-8-2-4-9(10)5-3-8/h2-5,7H,6,10H2,1H3 |
Clé InChI |
CYYZJAMRNSIRSN-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CC=C(C=C1)N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


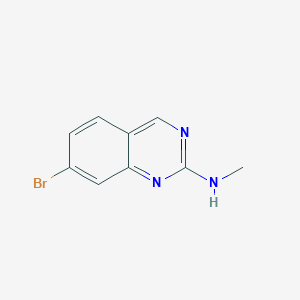
![6-Bromoimidazo[1,2-A]pyridine-3-sulfonic acid](/img/structure/B13917750.png)
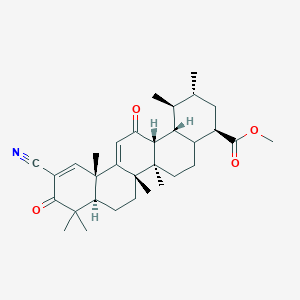
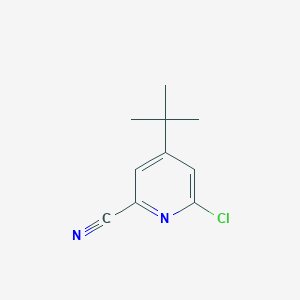
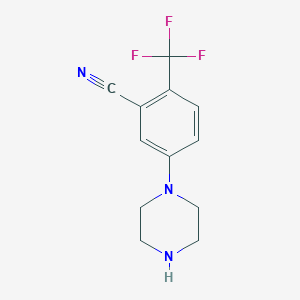
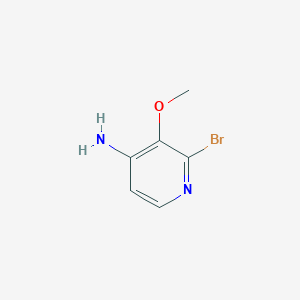
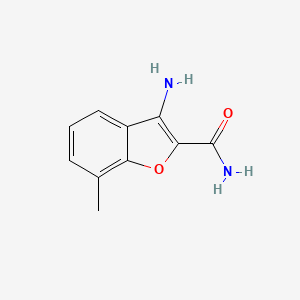
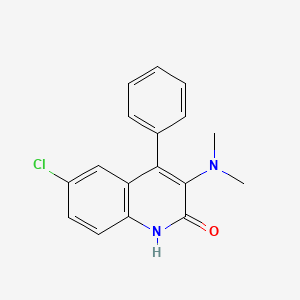
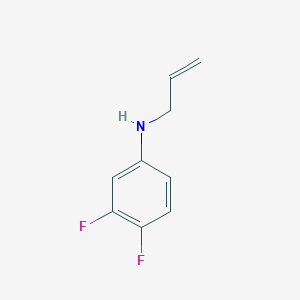
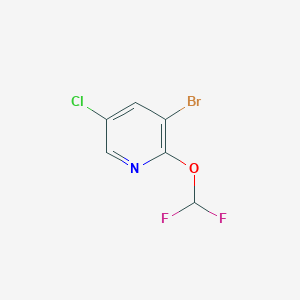

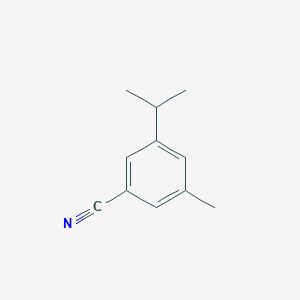
![Methyl 6-bromo-5-methylbenZo[b]thiophene-2-carboxylate](/img/structure/B13917818.png)
